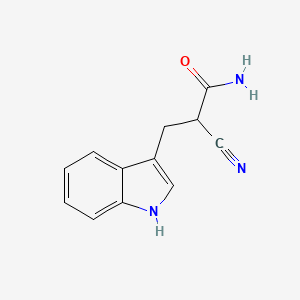

2-cyano-3-(1H-indol-3-yl)propanamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-cyano-3-(1H-indol-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c13-6-8(12(14)16)5-9-7-15-11-4-2-1-3-10(9)11/h1-4,7-8,15H,5H2,(H2,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IACAYKZJTOEXEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C#N)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations of 2 Cyano 3 1h Indol 3 Yl Propanamide

Established Synthetic Pathways to 2-cyano-3-(1H-indol-3-yl)propanamide

The synthesis of this compound is often achieved through a two-step process involving the creation of an unsaturated intermediate followed by a selective reduction.

Reduction of (E)-2-cyano-3-(1H-indol-3-yl)acrylamide Precursors

A primary route to the target compound involves the selective reduction of the carbon-carbon double bond in its α,β-unsaturated precursor, (E)-2-cyano-3-(1H-indol-3-yl)acrylamide. researchgate.net This precursor contains a double bond activated by both the cyano and the amide functional groups, making it susceptible to nucleophilic addition by hydride reagents. The key challenge in this step is to achieve selective reduction of the alkene without affecting the cyano or amide moieties.

Use of Sodium Tetrahydroborate as Reducing Agent

Sodium tetrahydroborate (Sodium Borohydride, NaBH₄) is a mild and selective reducing agent suitable for this transformation. While it is most commonly used for reducing aldehydes and ketones, it can also reduce the carbon-carbon double bond in strongly activated systems like α,β-unsaturated cyanoacrylamides. The reaction proceeds via a conjugate addition of a hydride ion to the β-carbon of the acrylamide (B121943), followed by protonation to yield the saturated propanamide. This method is advantageous due to the reagent's selectivity, which typically leaves the cyano and amide groups intact under controlled conditions. rsc.org

Knoevenagel Condensation Approaches Leading to Related Cyanoacrylate and Cyanoacetamide Intermediates

The unsaturated acrylamide precursors are readily synthesized via the Knoevenagel condensation. researchgate.net This reaction involves the base-catalyzed condensation of an aldehyde or ketone with an active methylene (B1212753) compound. acgpubs.org In this context, indole-3-carboxaldehyde (B46971) is reacted with 2-cyanoacetamide. chemspider.commdpi.com The reaction is typically catalyzed by a weak base, such as piperidine, in a suitable solvent like ethanol. mdpi.com The active methylene group of 2-cyanoacetamide, positioned between the electron-withdrawing cyano and amide groups, is easily deprotonated, and the resulting carbanion attacks the carbonyl carbon of the indole-3-carboxaldehyde. Subsequent dehydration yields the (E)-2-cyano-3-(1H-indol-3-yl)acrylamide intermediate. nih.gov

Below is a table summarizing typical conditions for Knoevenagel condensations leading to cyanoacrylamide derivatives.

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Conditions | Yield | Reference |

| 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | 2-cyanoacetamide | Piperidine | Ethanol | Reflux, 45 min | 90% | mdpi.com |

| 6-nitroveratraldehyde | 2-cyanoacetamide | Piperidine | Methanol | Reflux, 2 h | 100% | chemspider.com |

| Benzaldehyde | 2-cyano-N-phenylacetamide | Triethylamine | Toluene | 105-110 °C, 24 h | N/A | nih.gov |

| Various aromatic aldehydes | Malononitrile | CTMAB | Water | Reflux, 3-60 min | 89-95% | researchgate.net |

Multicomponent Reaction Methodologies for Indole-Propanamide Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical approach to constructing complex molecules like indole-propanamide derivatives. nih.govresearchgate.net These reactions allow for the rapid assembly of molecular scaffolds from simple precursors. nih.gov

One notable example is the three-component reaction involving an indole (B1671886), an aromatic aldehyde, and Meldrum's acid. This reaction, often catalyzed by a choline (B1196258) chloride/urea ionic liquid, generates a Meldrum's acid adduct. This intermediate can then react with various amines to form indole-3-propanamide derivatives, showcasing a modular approach to this structural class. nih.gov This strategy provides a powerful tool for creating libraries of related compounds efficiently.

Derivatization and Analog Synthesis of the this compound Core

The this compound structure serves as a versatile core for the synthesis of diverse analogs through derivatization. These modifications are crucial for exploring structure-activity relationships in drug discovery and chemical biology.

Modifications at the Amide Nitrogen and Propanamide Chain

The primary amide nitrogen offers a straightforward point for modification. For instance, related structures like 2-cyano-2-indolylpropanoic acid can be used as chiral derivatizing agents, reacting with various primary amines to form a series of diastereomeric amides. researchgate.net This highlights a general strategy where the carboxylic acid precursor to the target compound can be coupled with a library of amines to generate diverse N-substituted analogs.

Furthermore, the propanamide chain can be altered by employing different precursors in the initial Knoevenagel condensation. A variety of substituted aldehydes can be used in place of indole-3-carboxaldehyde to synthesize a range of 2-cyanoacrylamide derivatives, which can then be reduced to their corresponding propanamides. nih.gov This modularity allows for systematic exploration of the chemical space around the core indole-propanamide scaffold.

Substitutions on the Indole Ring System.rsc.org

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution. In the case of this compound, the C3 position is already substituted, which typically is the most reactive site. Consequently, further electrophilic substitution reactions are directed to other positions on the indole nucleus. The presence of the electron-donating nitrogen atom activates the ring, primarily at the C2, C4, and C6 positions.

Common substitution reactions on the indole ring of 3-substituted indoles involve electrophilic attack on the pyrrole (B145914) or benzene (B151609) portion of the heterocycle.

N-Substitution: The indole nitrogen (N1) can be readily substituted under basic conditions. Deprotonation with a suitable base (e.g., sodium hydride) generates an indolide anion, which is a potent nucleophile. This anion can then react with various electrophiles, such as alkyl halides or acyl chlorides, to yield N-alkylated or N-acylated derivatives.

C2-Substitution: While less reactive than C3, the C2 position can undergo substitution, particularly through lithiation followed by quenching with an electrophile. rsc.org This approach allows for the introduction of a variety of functional groups.

Substitution on the Benzene Ring: Electrophilic substitution on the benzene portion of the indole ring (positions C4, C5, C6, and C7) typically requires harsher conditions than substitution on the pyrrole ring. Reactions such as halogenation, nitration, and Friedel-Crafts reactions can be achieved. For instance, bromination can be performed using reagents like N-bromosuccinimide (NBS), often leading to substitution at the C4 or C6 position depending on the reaction conditions and the existing substituent at C3. vulcanchem.com Similarly, formylation can be achieved at the C4 position using Vilsmeier-Haack reagents (e.g., POCl₃/DMF). vulcanchem.com

The table below summarizes potential substitution reactions on the indole ring of 3-substituted indoles like this compound.

| Reaction Type | Reagent(s) | Position of Substitution | Product Type |

|---|---|---|---|

| N-Alkylation | 1. NaH 2. Alkyl Halide (R-X) | N1 | N-Alkyl indole derivative |

| N-Acylation | 1. NaH 2. Acyl Chloride (RCOCl) | N1 | N-Acyl indole derivative |

| Bromination | N-Bromosuccinimide (NBS) | C4 / C6 | Bromo-indole derivative |

| Formylation | POCl₃ / DMF (Vilsmeier-Haack) | C4 | Indole-4-carboxaldehyde derivative |

Analytical and Spectroscopic Characterization Techniques in Synthetic Studies.ontosight.ainih.gov

The structural elucidation and confirmation of this compound and its synthetic derivatives rely on a combination of modern analytical and spectroscopic techniques. These methods provide detailed information about the molecular structure, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for structural analysis.

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the aromatic protons on the indole ring, the protons of the propanamide side chain (CH₂ and CH), and the protons of the amide (NH₂) and indole (NH) groups.

¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms in the molecule. The spectrum would display characteristic peaks for the carbons of the indole ring, the cyano group (C≡N), the amide carbonyl group (C=O), and the aliphatic side chain.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the stretching vibrations of its functional groups, such as the N-H bonds of the indole and amide, the C≡N of the nitrile group, and the C=O of the amide group.

Mass Spectrometry (MS): This technique determines the mass-to-charge ratio (m/z) of the molecule, providing its molecular weight. High-Resolution Mass Spectrometry (HRMS) can determine the molecular mass with very high precision, which allows for the calculation of the exact molecular formula. mdpi.comnih.gov The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.

The following table summarizes key spectroscopic data for the parent compound, this compound. ontosight.ai

| Technique | Observation | Interpretation |

|---|---|---|

| HRMS | Molecular Ion Peak (M+) | Confirms Molecular Formula: C₁₂H₁₁N₃O (Exact Mass: 213.0902) |

| IR Spectroscopy (ν, cm⁻¹) | ~3400 | Indole N-H Stretching |

| ~3350, ~3180 | Amide N-H Stretching | |

| ~2250 | Nitrile C≡N Stretching | |

| ~1670 | Amide C=O Stretching (Amide I band) | |

| ¹H NMR (δ, ppm) | ~10.9 | Indole N-H proton (singlet) |

| ~7.0 - 7.6 | Aromatic protons on indole ring | |

| ~3.0 - 4.0 | Aliphatic protons (CH₂, CH) on the propanamide side chain | |

| ¹³C NMR (δ, ppm) | ~170 | Amide Carbonyl Carbon (C=O) |

| ~110 - 136 | Aromatic Carbons of the indole ring | |

| ~118 | Nitrile Carbon (C≡N) | |

| ~25 - 40 | Aliphatic Carbons (CH₂, CH) |

Computational Chemistry and in Silico Approaches for 2 Cyano 3 1h Indol 3 Yl Propanamide

Molecular Docking Investigations of 2-cyano-3-(1H-indol-3-yl)propanamide and Its Analogs

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial for understanding how a ligand like this compound or its analogs might interact with a biological target at the molecular level.

Molecular docking studies on analogs of this compound have been conducted to predict their binding affinities against various protein targets. Binding affinity, often expressed as binding energy (ΔG) in kcal/mol, estimates the strength of the interaction between the ligand and its target. A lower binding energy value typically indicates a more stable and favorable interaction. nih.gov

For example, the analog (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide, designated ICMD-01, was docked into the active site of cyclooxygenase-2 (COX-2), a key enzyme in inflammation. mdpi.com The study aimed to compare its binding energy with that of the known drug indomethacin (B1671933) to assess its potential as an anti-inflammatory agent. mdpi.com In another study, a novel acrylamide (B121943) derivative linked to sulphamethoxazole was evaluated against several anti-apoptotic protein domains, showing strong to moderate binding affinities. researchgate.net Similarly, docking studies on spiro[indole-3,4'-pyridine] derivatives, which share the core indole (B1671886) structure, revealed significant affinity for the bacterial regulator protein PqsR of Pseudomonas aeruginosa. nih.govresearchgate.net

| Compound/Analog | Target Protein (PDB ID) | Binding Affinity (kcal/mol) |

|---|---|---|

| (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide (ICMD-01) | Cyclooxygenase-2 (COX-2) | Data compared favorably to Indomethacin |

| 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-pyrazol-4-yl)acrylamide analog | Anti-apoptotic protein (1dls) | Strong binding affinity reported |

| 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-pyrazol-4-yl)acrylamide analog | Anti-apoptotic protein (2c6o) | Strong binding affinity reported |

| 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-pyrazol-4-yl)acrylamide analog | Anti-apoptotic protein (2wgj) | Strong binding affinity reported |

| Spiro[indole-3,4'-pyridine] derivatives | PqsR of Pseudomonas aeruginosa | -5.8 to -8.2 |

Beyond predicting binding energy, molecular docking provides detailed insights into the specific intermolecular interactions that stabilize the ligand-target complex. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking. researchgate.net

Analysis of the docking pose of the analog ICMD-01 within the COX-2 active site revealed key interactions with amino acid residues, which are crucial for its inhibitory potential. mdpi.com For a different acrylamide analog, docking simulations identified strong binding within the domains of various anti-apoptotic proteins. researchgate.net The stability of these complexes was attributed to a network of interactions, including conventional hydrogen bonds and pi-sulfur interactions. researchgate.netresearchgate.net Understanding these binding modes is essential for structure-based drug design and the optimization of lead compounds. mdpi.com

| Compound/Analog | Target Protein | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide (ICMD-01) | COX-2 | Specific residues in active site | Hydrogen bonds, Hydrophobic interactions |

| Spiro[indole-3,4'-pyridine] derivatives | PqsR of P. aeruginosa | Not specified | Conventional hydrogen bonds, Pi-Sigma, Pi-Sulfur, Alkyl and Pi-Alkyl interactions |

| 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-pyrazol-4-yl)acrylamide analog | Anti-apoptotic proteins | Not specified | Hydrogen bonds and other non-covalent interactions |

Predictive ADMET Modeling for Pre-Optimization and Candidate Selection

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) modeling involves in silico tools that predict these properties based on a molecule's structure. bhsai.org This early-stage screening helps to identify potential liabilities and allows for the pre-optimization of candidates, reducing the likelihood of late-stage failures in drug development. nih.gov

For the analog (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide (ICMD-01), ADMET properties were investigated using web-based platforms like SwissADME and pkCSM. mdpi.com These tools predict a wide range of parameters, including gastrointestinal absorption, blood-brain barrier permeability, interaction with cytochrome P450 enzymes (which are key to drug metabolism), and potential toxicity. mdpi.combhsai.org Such predictions are vital for prioritizing compounds with favorable drug-like profiles for further experimental testing. bhsai.org

| ADMET Parameter | Prediction for Analog (ICMD-01) | Prediction Platform |

|---|---|---|

| Pharmacokinetics | Predicted | SwissADME, pkCSM |

| Drug-likeness | Predicted | SwissADME |

| Medicinal Chemistry Friendliness | Predicted | SwissADME |

Advanced Molecular Dynamics Simulations for Complex Stability and Conformational Sampling

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of the predicted ligand-protein complex and to explore its conformational landscape. nih.gov

In studies of related indole derivatives, MD simulations were employed to validate the results of molecular docking. nih.gov By simulating the behavior of the ligand-protein complex in a biological environment (e.g., in water), researchers can confirm that the ligand remains stably bound within the active site. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein atoms are monitored to ensure the stability of the binding pose throughout the simulation. This advanced computational step provides a more realistic and robust assessment of a compound's potential as an effective inhibitor. nih.gov

Quantum Chemical Characterization and Electronic Structure Analysis

Quantum chemical methods, such as Density Functional Theory (DFT), are used to investigate the electronic structure, molecular geometry, and reactivity of molecules. researchgate.net These calculations provide fundamental insights that complement experimental data from techniques like NMR and IR spectroscopy. nih.govresearchgate.net

For compounds structurally related to this compound, DFT calculations have been used to optimize the molecular geometry and determine vibrational frequencies. researchgate.net Such analyses help to confirm the synthesized structure and understand its electronic properties. For instance, analyzing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can provide information about the molecule's reactivity and electron-donating or -accepting capabilities. nih.gov Furthermore, quantum chemical calculations can elucidate the nature of intermolecular interactions, such as the role of the cyano group in forming noncovalent bonds. researchgate.net

Biological Activity Spectrum in Preclinical and in Vitro Models for 2 Cyano 3 1h Indol 3 Yl Propanamide Derivatives

Evaluation of Anticancer Potential

Derivatives of 2-cyano-3-(1H-indol-3-yl)propanamide have demonstrated notable cytotoxic effects against a range of cancer cell lines, suggesting a potential for their development as novel anticancer therapies.

In Vitro Cytotoxicity and Cell Proliferation Inhibition Assays

A series of novel 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against several human cancer cell lines. Among the synthesized compounds, several displayed excellent anti-tumor activity. One of the most promising compounds exhibited potent activity against A549 (non-small cell lung cancer), H460 (large cell lung cancer), HT-29 (colon carcinoma), and SMMC-7721 (hepatocellular carcinoma) cell lines. The half-maximal inhibitory concentration (IC50) values for this compound were impressively low, indicating high potency.

Table 1: In Vitro Cytotoxicity of a Lead 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine Derivative

| Cell Line | Cancer Type | IC50 (nM) |

|---|---|---|

| A549 | Non-Small Cell Lung Cancer | 22 |

| H460 | Large Cell Lung Cancer | 0.23 |

| HT-29 | Colon Carcinoma | 0.65 |

| SMMC-7721 | Hepatocellular Carcinoma | 0.77 |

Investigation of Selective Androgen Receptor Degradation (SARD) Mechanisms in Cancer Models

The indole (B1671886) nucleus is a key pharmacophore in the development of selective androgen receptor degraders (SARDs), a promising strategy for the treatment of prostate cancer, including forms resistant to current therapies. Research into aryl indol-1-yl propanamides has shown that modifications to the indole ring can lead to potent SARD activity.

Derivatives where the B-ring is a 3-position substituted indole are classified as SARDs. The mechanism of action is believed to involve the binding of the compound to the androgen receptor (AR), leading to its ubiquitination and subsequent degradation by the proteasome. This degradation of both full-length and splice variant forms of the AR can overcome resistance mechanisms that arise from AR mutations or overexpression. While direct evidence for this compound itself is still emerging, the structural motif is highly relevant to the design of new SARDs. A metabolically-guided approach to optimize substituents on the indole group has been shown to yield stable analogues with significant AR antagonist activity. nih.gov

Assessment of Anti-inflammatory Properties

The anti-inflammatory potential of this compound derivatives has been demonstrated through both in vitro and in vivo studies, highlighting their ability to modulate key inflammatory pathways.

Modulation of Inflammatory Mediators in Cellular Systems (e.g., Macrophages)

The derivative (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide (ICMD-01) has been investigated for its immunomodulatory and anti-inflammatory activity in J774 macrophages. In these in vitro assays, ICMD-01 demonstrated a significant, dose-dependent inhibition of nitrite (B80452) production, a proxy for nitric oxide, a key inflammatory mediator. Furthermore, the production of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), was also significantly reduced in non-cytotoxic concentrations.

Table 2: Effect of ICMD-01 on Inflammatory Mediators in J774 Macrophages

| Concentration (µM) | Nitrite Inhibition (%) | IL-1β Inhibition (%) | TNF-α Inhibition (%) |

|---|---|---|---|

| 6.25 | ~20% | ~30% | Not Significant |

| 12.5 | ~40% | ~50% | Not Significant |

| 25 | ~60% | ~70% | ~40% |

| 50 | ~80% | ~85% | ~60% |

| 100 | ~90% | ~90% | ~75% |

In Vivo Anti-edematogenic and Leukocyte Migration Inhibition Studies

The in vivo anti-inflammatory effects of this compound derivatives have been confirmed in animal models. In a carrageenan-induced paw edema model in rats, ICMD-01 exhibited a significant reduction in paw volume, indicating potent anti-edematogenic activity.

Another derivative, N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19), has been evaluated for its ability to inhibit leukocyte migration in a carrageenan-induced peritonitis model in mice. Oral administration of JR19 resulted in a substantial and dose-dependent reduction in the number of leukocytes migrating into the peritoneal cavity.

Table 3: In Vivo Anti-inflammatory Activity of this compound Derivatives

| Compound | Model | Dose | Inhibition |

|---|---|---|---|

| ICMD-01 | Carrageenan-induced paw edema | 50 mg/kg | Significant reduction in edema over 6 hours |

| JR19 | Carrageenan-induced peritonitis | 10 mg/kg | 59% reduction in leukocyte migration |

| JR19 | Carrageenan-induced peritonitis | 20 mg/kg | 52% reduction in leukocyte migration |

Characterization of Antimicrobial and Antitubercular Activities

The indole scaffold is a well-established pharmacophore in the discovery of antimicrobial and antitubercular agents. While specific data on the antimicrobial and antitubercular activities of this compound and its close derivatives are limited in the reviewed literature, the structural class holds significant promise.

Research on various indole derivatives has demonstrated their efficacy against a range of pathogens, including Mycobacterium tuberculosis. For instance, some indole-containing compounds have been found to inhibit essential mycobacterial enzymes. nih.gov The presence of the cyano group in the propanamide side chain may also contribute to the biological activity, as seen in other classes of antimicrobial compounds. Further studies are warranted to systematically evaluate the antimicrobial and antitubercular spectrum of this compound derivatives and to determine their minimum inhibitory concentrations (MICs) against various bacterial and mycobacterial strains.

Broad-Spectrum Antibacterial Efficacy Against Pathogenic Strains

Research into the antibacterial properties of this compound analogues, specifically those with an acrylamide (B121943) structure, has revealed promising activity against intracellular pathogens. A study focusing on host-based therapies for infectious diseases identified a 2-cyano-3-acrylamide derivative, designated as compound C6, which demonstrated significant efficacy in inhibiting the replication of Listeria monocytogenes. nih.gov This facultative intracellular bacterium is a significant cause of food-borne illness. nih.gov

In an in vitro model using murine macrophages, treatment with compound C6 resulted in a substantial reduction in bacterial proliferation. After an 8-hour incubation period, cells treated with the compound showed only 28.3% bacterial growth compared to the vehicle-treated control group. nih.gov This demonstrates a potent inhibitory effect on the intracellular life cycle of the pathogen. nih.gov The activity of this class of compounds suggests a potential therapeutic strategy that targets host cell pathways exploited by bacteria, a different approach from traditional antibiotics that target the pathogen directly. nih.gov

| Pathogenic Strain | In Vitro Model | Compound | Observation | Reference |

|---|---|---|---|---|

| Listeria monocytogenes | Murine Macrophages (RAW 264.7) | Compound C6 | Reduced bacterial growth to 28.3% of vehicle-treated cells after 8 hours. | nih.gov |

Antifungal and Antimycobacterial Potency

The therapeutic potential of indole-based compounds extends to fungal and mycobacterial infections. While direct studies on this compound are limited, research on structurally related indole derivatives has shown significant antimicrobial action.

Antifungal Activity: In the search for novel fungicides, a series of 3-indolyl-3-hydroxy oxindole (B195798) derivatives were synthesized and evaluated against several plant pathogenic fungi. nih.gov These compounds, sharing the core indole moiety, exhibited potent and broad-spectrum antifungal activity. Notably, compounds featuring halogen substitutions (I, Cl, or Br) on the oxindole and indole rings displayed superior efficacy. For instance, against Botrytis cinerea, the causative agent of gray mold, compound 3u achieved an inhibition rate of 91.05%, surpassing that of the commercial fungicide carvacrol. nih.gov Similarly, against Rhizoctonia solani, which causes rice sheath blight, compound 3u demonstrated an excellent EC50 value of 3.44 mg/L. nih.gov

| Pathogenic Fungus | Compound | Inhibition Rate (%) | Reference |

|---|---|---|---|

| Botrytis cinerea | Compound 3u | 91.05% | nih.gov |

| Compound 3h | 80.82% | ||

| Bipolaris maydis | Compound 3v | 92.22% | |

| Compound 3w | 89.85% |

Antimycobacterial Activity: Indole derivatives have also been identified as a promising class of agents against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. A study focused on 3-triazeneindoles revealed several compounds with high in vitro activity against both the standard H37Rv strain and an isoniazid-resistant clinical isolate (CN-40). nih.gov One of the lead compounds, TU112 , demonstrated a minimal inhibitory concentration (MIC) of 0.2 to 0.5 µg/mL against these strains and was also active against a dormant model of M. tuberculosis. nih.gov The introduction of lipid tails to the 3-triazeneindole core further enhanced the activity against mycobacteria residing within macrophages, suggesting improved cellular penetration and efficacy. nih.gov

| Mycobacterial Strain | Compound | Minimal Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| M. tuberculosis H37Rv | TU112 | 0.2 - 0.5 µg/mL | nih.gov |

| M. tuberculosis CN-40 (INH-resistant) |

Exploration of Immunosuppressive Activities

In Vitro Lymphocyte Proliferation Inhibition

A key area of investigation for indole-based compounds is their immunomodulatory and immunosuppressive potential. A novel indole-3-propanamide derivative, 3-[1-(4-chlorobenzyl)indol-3-yl]-N-(pyridin-4-yl)propanamide (AD412) , has been identified as a potent immunosuppressive agent. nih.gov In vitro studies demonstrated that AD412 effectively inhibited the proliferative response of human T cells that were stimulated with CD3/CD28 antibodies. nih.gov This inhibition of lymphocyte activation is a critical mechanism for controlling unwanted immune responses in autoimmune diseases and transplantation. nih.gov

Further investigation into its mechanism of action revealed that AD412 also blocked the proliferation of CTL-L2 cells in response to interleukin-2 (B1167480) (IL-2). nih.gov The compound was found to inhibit the JAK1/3-dependent phosphorylation of key signaling molecules downstream of the IL-2 receptor, including Akt, STAT5a/b, and ERK1/2. The study suggested a preferential inhibition of JAK3 over JAK1 or JAK2 activities, highlighting a specific molecular target for its immunosuppressive effects. nih.gov This targeted action makes such derivatives interesting lead compounds for the development of new immunosuppressive therapies. nih.gov

In Vivo Modulatory Effects on Delayed-Type Hypersensitivity Responses

The immunomodulatory effects of indole derivatives have been confirmed in in vivo models of cell-mediated immunity, such as delayed-type hypersensitivity (DTH). The DTH response is a classic example of T-cell mediated inflammation. Studies have shown that dietary indoles, specifically indole-3-carbinol (I3C) and its metabolite 3,3'-diindolylmethane (DIM) , can significantly suppress DTH reactions in mice. nih.gov

In a DTH model induced by methylated bovine serum albumin (mBSA), oral administration of I3C or DIM to mice led to a marked decrease in the DTH response, as measured by footpad swelling. nih.gov Histological analysis confirmed a significant reduction in the infiltration of inflammatory cells into the tissue. The mechanism underlying this suppression involves the modulation of T cell differentiation. Treatment with these indoles was found to inhibit the generation of pro-inflammatory Th17 cells while promoting the development of anti-inflammatory regulatory T cells (Tregs). nih.gov These findings demonstrate that indole derivatives can modulate complex in vivo immune responses and hold potential for treating inflammatory conditions driven by T-cell activity. nih.gov

Other Emerging Biological Activities and Therapeutic Explorations

Beyond their antimicrobial and immunosuppressive effects, derivatives of this compound are being explored for other therapeutic applications, primarily centered on anti-inflammatory and anticancer activities.

The derivative (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide (ICMD-01) was designed as a hybrid molecule based on the structures of indomethacin (B1671933) and paracetamol to explore its anti-inflammatory potential. mdpi.comnih.gov In vitro, ICMD-01 significantly inhibited the production of nitrite and pro-inflammatory cytokines like IL-1β and TNFα in macrophages. mdpi.com In vivo, it demonstrated satisfactory anti-inflammatory activity in a complete Freund's adjuvant (CFA)-induced paw edema model and reduced leukocyte migration in a zymosan-induced peritonitis model. mdpi.comnih.gov

Similarly, another derivative, N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19) , showed potent anti-inflammatory effects by reducing leukocyte migration in both peritonitis and subcutaneous air pouch models in mice. mdpi.com This compound was found to act by modulating the nitric oxide pathway and significantly decreasing the levels of key inflammatory cytokines, including IL-6, TNF-α, IL-17, and IFN-γ. mdpi.com

The 2-cyanoacrylamide moiety itself is recognized as a valuable pharmacophore. Derivatives containing this group have been investigated as inhibitors of Transforming growth factor beta-activated kinase 1 (TAK1), a key signaling protein in pathways that regulate cell survival and inflammation. nih.gov As TAK1 is a therapeutic target for cancer and inflammatory diseases, these findings suggest that this compound derivatives could be developed as potential inhibitors in this domain. nih.gov The general biological activity of 2-cyanoacrylamides has also been linked to potential applications in chemotherapy. mdpi.com

Mechanistic Insights and Molecular Target Identification for 2 Cyano 3 1h Indol 3 Yl Propanamide

Identification of Key Enzyme Inhibitory Actions

Compounds structurally related to 2-cyano-3-(1H-indol-3-yl)propanamide have been investigated for their ability to inhibit enzymes involved in inflammation and other pathological processes. These studies highlight the therapeutic potential of the core indole-propanamide scaffold.

Cyclooxygenase and Lipoxygenase Pathway Modulation

The cyclooxygenase (COX) and lipoxygenase (LOX) pathways are central to the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) often target these pathways to reduce inflammation. sigmaaldrich.com

A closely related derivative, (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide (ICMD-01), was designed as a hybrid molecule based on the structures of indomethacin (B1671933) (a COX inhibitor) and paracetamol. nih.gov Molecular docking studies were performed to analyze the potential anti-inflammatory actions of this compound by anchoring it at the enzymatic site of cyclooxygenase-2 (COX-2). nih.gov This computational analysis aimed to compare its binding energy with that of indomethacin, suggesting its potential to modulate the COX pathway. nih.gov

Another analog, (E)-2-cyano-N,3-diphenylacrylamide (JMPR-01), also developed from fragments of indomethacin and paracetamol, was evaluated through in silico molecular docking against several inflammatory targets, including COX-2 and 5-LOX. nih.govmdpi.com The study noted that the action of JMPR-01 on 5-LOX and LTA4 hydrolase could enhance its inhibitory effect on leukotriene synthesis, which is crucial for reducing leukocyte migration in inflammatory responses. nih.gov

| Enzyme Target | Compound Analog | Observed/Predicted Effect | Reference |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide | Predicted binding to enzymatic site (in silico) | nih.gov |

| 5-Lipoxygenase (5-LOX) | (E)-2-cyano-N,3-diphenylacrylamide | Predicted satisfactory coupling (in silico) | nih.govmdpi.com |

Protease and Other Enzyme Inhibition Profiles

The indole-propanamide scaffold is also implicated in the inhibition of various proteases and other enzymes.

Falcipain-2 Inhibition: The cysteine protease falcipain-2 from Plasmodium falciparum is a crucial enzyme for the parasite and a key target for antimalarial drugs. nih.govedgccjournal.org A series of novel 2-amido-3-(1H-indol-3-yl)-N-substituted-propanamides were designed and synthesized as potential falcipain-2 inhibitors. nih.govnih.gov The lead compound, (R)-2-phenoxycarboxamido-3-(1H-indol-3-yl)-N-benzylpropanamide, and its derivatives showed moderate inhibitory activity against falcipain-2, with IC50 values ranging from 10.0 to 39.4 μM. nih.govnih.gov One optimized compound exhibited inhibitory activity approximately three times better than the original lead compound. nih.gov

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders. nih.gov A study on (E)-2-cyano-3-(substituted phenyl)acrylamide derivatives, which share the linear β-phenyl-α,β-unsaturated carbonyl scaffold, demonstrated their inhibitory activity against mushroom tyrosinase. nih.gov One analog, in particular, significantly suppressed tyrosinase activity and melanogenesis in B16F10 cells, with potency comparable to the well-known inhibitor kojic acid at a concentration of 25 μM. nih.gov Research on other scaffolds has also shown that a cyano group can be crucial for tyrosinase inhibition. nih.gov

| Enzyme Target | Compound/Scaffold | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Falcipain-2 | 2-amido-3-(1H-indol-3-yl)-N-substituted-propanamides | 10.0 - 39.4 μM | nih.govnih.gov |

| Tyrosinase | (E)-2-cyano-3-(substituted phenyl)acrylamide | Activity comparable to kojic acid at 25 µM | nih.gov |

Characterization of Receptor-Ligand Interactions

The indole-propanamide framework is a versatile scaffold for interacting with various receptor types, including G-protein coupled receptors and nuclear receptors, as well as bacterial proteins.

G-Protein Coupled Receptor (GPCR) Agonism/Antagonism (e.g., FPR2, Cannabinoid Receptors)

Formyl Peptide Receptor 2 (FPR2): FPR2 is a GPCR that plays a critical role in regulating inflammatory responses. nih.govnih.gov Activation of FPR2 by agonists can promote anti-inflammatory and pro-resolving pathways. uniba.it Research has identified compounds with a 3-(1H-indol-3-yl)-2-[3-(4-nitrophenyl)ureido]propanamide scaffold as agonists of human FPR1 and/or FPR2. bohrium.comnih.govgenscript.com Subsequent studies on related chiral ureidopropanamide derivatives have led to the development of potent and selective FPR2 agonists. nih.gov Molecular modeling has been used to understand the stereoselective preferences of these ligands for the FPR2 binding site. bohrium.com These studies indicate that the ureidopropanamide scaffold is a promising foundation for developing new FPR2 agonists to manage neuroinflammation. nih.govuniba.it

While the indole-propanamide scaffold is clearly relevant for FPR2, specific data on its interaction with cannabinoid receptors is less direct. Cannabinoids are known to regulate androgen receptor expression, but the direct binding of this compound to cannabinoid receptors has not been detailed in the available literature. nih.gov

| Receptor Target | Compound Scaffold | Observed Effect | Reference |

|---|---|---|---|

| Formyl Peptide Receptor 2 (FPR2) | 3-(1H-indol-3-yl)-2-[ureido]propanamides | Agonism | bohrium.comnih.gov |

Nuclear Receptor Modulation (e.g., Androgen Receptor)

The androgen receptor (AR) is a ligand-dependent nuclear receptor and a key driver in prostate cancer. mdpi.com While direct modulation of the AR by this compound is not documented, the broader class of aryl-propionamide derivatives has been a major focus in the development of selective androgen receptor modulators (SARMs). researchgate.net

Propanamide-based structures have given rise to AR antagonists that can inhibit and degrade a wide range of AR forms, including wild-type, mutated, and splice variants. nih.gov These compounds function as full antagonists and selective AR degraders (SARDs). nih.gov The development of nonsteroidal AR antagonists is a crucial strategy in prostate cancer therapy, and various chemical platforms are continuously being explored to overcome resistance mechanisms. mdpi.com While sharing the propanamide functional group, these reported SARMs and SARDs possess different structural features, particularly on the aryl portions of the molecule, compared to the indole-based structure of this compound. researchgate.netnih.gov

Bacterial Transcriptional Regulator Protein Interactions (e.g., PqsR of Pseudomonas aeruginosa)

Pseudomonas aeruginosa is a pathogenic bacterium that uses quorum sensing (QS) to regulate virulence. The pqs system, controlled by the transcriptional regulator PqsR (also known as MvfR), is a key part of this network. acs.orgmdpi.com PqsR is activated by its natural ligands, HHQ and PQS, to control the production of virulence factors and biofilm formation. acs.org

Inhibiting PqsR is a promising anti-virulence strategy. nih.gov Small molecules that act as PqsR antagonists or inverse agonists can reduce the production of virulence factors like pyocyanin. acs.orgnih.gov While this compound has not been specifically identified as a PqsR inhibitor, the indole (B1671886) scaffold is present in other reported QS inhibitors. nih.govmdpi.com The development of potent PqsR antagonists has been achieved through rational design and biophysical screening, leading to compounds like hydroxamic acid derivatives that show inhibitory activity in the micromolar range (e.g., IC50 = 12.5 μM in E. coli and 23.6 μM in P. aeruginosa). acs.orgamazonaws.com These findings underscore the potential for small molecules to interfere with bacterial communication and pathogenicity by targeting transcriptional regulators like PqsR.

Elucidation of Intracellular Signaling Pathway Perturbations (e.g., NF-κB)

The NF-κB signaling pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes. The activity of various indole derivatives suggests that this compound likely exerts its influence by modulating this critical pathway.

Research on related indole compounds, such as indole-3-carbinol, has demonstrated a clear mechanism of NF-κB inhibition. This involves the suppression of IκBα kinase (IKK), which is a crucial enzyme complex responsible for the phosphorylation and subsequent degradation of the inhibitory protein IκBα. nih.gov By inhibiting IKK, the degradation of IκBα is prevented, which in turn sequesters the NF-κB p65 subunit in the cytoplasm, blocking its translocation to the nucleus where it would otherwise activate the transcription of pro-inflammatory genes. nih.gov

Furthermore, studies on other indole and amide derivatives have shown a significant reduction in the production of downstream targets of the NF-κB pathway. chemrxiv.orgnih.gov These include key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). chemrxiv.orgnih.gov A decrease in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both enzymes responsible for mediating inflammatory processes, has also been observed with related compounds. nih.gov Molecular docking studies have further supported the potential for indole and amide derivatives to interact directly with proteins within the NF-κB signaling pathway. chemrxiv.orgnih.gov

While direct experimental data for this compound is not yet available, the established anti-inflammatory effects of its structural components strongly suggest a similar mechanism of action. It is hypothesized that this compound perturbs the NF-κB signaling cascade, leading to a dampened inflammatory response.

Table 1: Effects of Related Indole Derivatives on NF-κB Signaling

| Compound Class | Observed Effect on NF-κB Pathway | Reference |

|---|---|---|

| Indole-3-carbinol | Suppression of IκBα kinase (IKK) activation, inhibition of IκBα phosphorylation, and blockage of p65 nuclear translocation. | nih.gov |

| Indole and Amide Derivatives of Ursolic Acid | Downregulation of p-NF-κB p65 and p-IκBα protein and mRNA levels. | nih.gov |

| Indole-imidazolidine Derivatives | Reduction in the release of TNF-α and IL-1β. | nih.gov |

Correlative Studies: Linking Structural Features to Biological Mechanisms

The specific structural features of this compound—namely the indole ring, the cyano group, and the propanamide side chain—are all believed to contribute to its biological activity, particularly its interference with the NF-κB pathway.

The indole ring is a well-established pharmacophore in many anti-inflammatory agents. Its planar structure and electron-rich nature allow for various types of molecular interactions, including pi-stacking and hydrogen bonding, which can facilitate binding to the active sites of target proteins like IKK. The anti-inflammatory activity of numerous indole-containing compounds underscores the importance of this moiety. chemrxiv.orgnih.govrsc.org

The role of the cyano group (-C≡N) in modulating biological activity is multifaceted. Its strong electron-withdrawing properties can influence the electronic distribution of the entire molecule, potentially enhancing its binding affinity to target proteins. In some contexts, the cyano group can also participate in covalent or non-covalent interactions within an active site.

The propanamide side chain provides conformational flexibility and introduces hydrogen bonding capabilities through the amide group (-CONH2). This is crucial for establishing specific interactions with amino acid residues in the binding pockets of target enzymes. The length and composition of this side chain can significantly impact the potency and selectivity of the compound. The presence of the amide linkage is a common feature in many biologically active molecules and is known to contribute to their pharmacokinetic and pharmacodynamic properties. chemrxiv.orgnih.gov

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Indole-3-carbinol |

| Ursolic Acid |

| Tumor Necrosis Factor-alpha (TNF-α) |

| Interleukin-6 (IL-6) |

Structure Activity Relationship Sar and Pharmacophore Mapping of 2 Cyano 3 1h Indol 3 Yl Propanamide Analogs

Systematic Investigation of Substituent Effects on Biological Potency

The biological potency of 2-cyano-3-(1H-indol-3-yl)propanamide analogs can be significantly modulated by the introduction of various substituents at different positions of the molecule. These modifications can alter the electronic, steric, and hydrophobic properties of the compound, thereby influencing its interaction with the biological target.

The N-substituent on the propanamide side chain plays a crucial role in determining the biological activity of these compounds. Studies have shown that both the electronic nature and the size of this substituent can have a profound impact on potency. For instance, in a series of N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides, the nature of the substituent on the N-phenyl ring was found to modulate immunomodulating activity. nih.gov

| N-Substituent (R) | Electronic Property | Steric Hindrance | Relative Potency |

|---|---|---|---|

| -H | Neutral | Low | Baseline |

| -CH₃ | Electron-donating | Moderate | Increased |

| -Cl | Electron-withdrawing | Moderate | Variable |

| -OCH₃ | Electron-donating | Moderate | Increased |

| -NO₂ | Strongly electron-withdrawing | Moderate | Decreased |

| -C(CH₃)₃ | Electron-donating | High | Decreased |

Modifications to the indole (B1671886) ring of this compound analogs have been shown to significantly impact both their activity and selectivity. The position and nature of the substituent on the indole nucleus can influence the molecule's binding affinity and its ability to discriminate between different biological targets.

Research has indicated that substitutions at the 5- and 7-positions of the indole ring are particularly important. For example, the introduction of a fluorine atom at the 5-position or a methoxy (B1213986) group at the 7-position can enhance metabolic stability and modulate electronic effects, which can contribute to improved biological activity. In a study of 3-substituted 1H-indole-2-carboxylic acid derivatives, it was found that fluorine-substituted derivatives were more potent than their chlorine-substituted counterparts. researchgate.net Furthermore, methoxy group substitution at the 7-position was found to be the most favorable for activity. researchgate.net The position of substitution is also critical, with substitution at the 4-position of the indole ring being the least favorable for activity. researchgate.net

| Indole Ring Substituent | Position | Effect on Activity | Effect on Selectivity |

|---|---|---|---|

| -F | 5 | Increased | May improve |

| -Cl | 5 | Variable | Variable |

| -OCH₃ | 7 | Significantly Increased | May improve |

| -CH₃ | 2 | Variable | Variable |

| -Br | 5 | Decreased | Variable |

| -NO₂ | 5 | Significantly Decreased | Variable |

The cyano group and the propanamide backbone are integral structural features of this class of compounds. The cyano group, with its strong electron-withdrawing properties and ability to act as a hydrogen bond acceptor, is often essential for potent biological activity. ontosight.ai In many cases, replacement of the cyano group with other functionalities leads to a significant loss of potency. Bioisosteric replacement of the cyano group with a fluorine atom has been explored, and in some cases, this has been shown to maintain or even improve activity, suggesting that a small, electronegative group at this position is crucial. chimia.chresearchgate.net

The propanamide backbone serves as a critical linker, positioning the indole ring and the N-substituent in the correct orientation for binding to the target. Modifications to this backbone, such as altering its length or rigidity, can have a dramatic effect on activity. Shortening or lengthening the propanamide chain often results in a decrease in potency, highlighting the importance of the three-carbon spacer for optimal interaction with the biological target.

| Modification | Structural Feature | Observed Effect on Potency |

|---|---|---|

| Replacement of -CN with -H | Cyano Group | Significant decrease |

| Replacement of -CN with -COOH | Cyano Group | Decrease |

| Replacement of -CN with -F | Cyano Group | Activity often maintained |

| Shortening of propanamide chain | Backbone | Decrease |

| Lengthening of propanamide chain | Backbone | Decrease |

| Introduction of a double bond | Backbone | Variable, can increase rigidity |

Stereochemical Dependence of Biological Activity

Many biologically active molecules are chiral, and their different enantiomers can exhibit distinct pharmacological properties. This is also true for this compound analogs, where the stereocenter at the C2 position of the propanamide chain can lead to significant differences in biological activity between the (R)- and (S)-enantiomers.

It has been demonstrated that for certain biological targets, one enantiomer is significantly more active than the other. nih.gov This stereoselectivity suggests that the binding pocket of the target protein is chiral and that a specific three-dimensional arrangement of the pharmacophoric elements is required for optimal interaction. For example, in a study of 2-amido-3-(1H-indol-3-yl)-N-substituted-propanamides as falcipain-2 inhibitors, changing the C2 stereoconfiguration from (R) to (S) resulted in a loss of inhibitory activity. nih.gov This highlights the importance of controlling the stereochemistry during the synthesis and development of these compounds.

| Compound | (R)-Enantiomer Activity | (S)-Enantiomer Activity | Activity Ratio (R/S) |

|---|---|---|---|

| Analog A | High | Low | >100 |

| Analog B | Moderate | Low | ~50 |

| Analog C | High | Moderate | ~10 |

| Analog D | Low | Inactive | - |

Development of Pharmacophore Models for Rational Design

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. For the this compound class of compounds, several pharmacophore models have been developed to guide the rational design of new analogs.

A typical pharmacophore model for these compounds includes features such as a hydrogen bond donor (from the indole N-H), a hydrogen bond acceptor (from the cyano group and/or the amide carbonyl), a hydrophobic aromatic region (the indole ring), and an additional hydrophobic or aromatic feature corresponding to the N-substituent. nih.govbohrium.com The distances and angles between these features are critical for activity. These models are often generated by aligning a set of active molecules and extracting the common chemical features that are responsible for their biological effects.

Key Pharmacophoric Features:

Hydrogen Bond Donor (HBD): The N-H group of the indole ring.

Hydrogen Bond Acceptor (HBA): The nitrogen atom of the cyano group and the oxygen atom of the amide carbonyl.

Aromatic Ring (AR): The indole ring system.

Hydrophobic Feature (HY): The N-substituent on the amide.

| Pharmacophore Feature | Structural Moiety | Importance for Activity |

|---|---|---|

| Hydrogen Bond Donor | Indole N-H | High |

| Hydrogen Bond Acceptor 1 | Cyano group | High |

| Hydrogen Bond Acceptor 2 | Amide carbonyl | Moderate |

| Aromatic Ring | Indole ring | High |

| Hydrophobic/Aromatic Feature | Amide N-substituent | High |

Synergistic Application of SAR and Computational Predictions

The integration of traditional structure-activity relationship (SAR) studies with computational methods such as quantitative structure-activity relationship (QSAR) and molecular docking has become an indispensable strategy in modern drug discovery. This synergistic approach allows for a more comprehensive understanding of the molecular determinants of biological activity and facilitates the design of more potent and selective compounds.

For this compound analogs, 3D-QSAR models have been developed to correlate the 3D properties of the molecules with their biological activities. mdpi.comnih.gov These models can provide contour maps that visualize the regions where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity. Molecular docking studies, on the other hand, can predict the binding mode of these compounds within the active site of their target protein, providing insights into the specific interactions that govern binding affinity.

By combining the experimental data from SAR studies with the predictive power of computational models, researchers can prioritize the synthesis of new analogs that are most likely to exhibit improved biological activity. This iterative process of design, synthesis, testing, and computational analysis accelerates the drug discovery process and increases the chances of success. For example, a 2D-QSAR model for a series of 1H-3-indolyl derivatives was used to recommend the most promising candidates for in vitro antioxidant activity testing. semanticscholar.orgresearchgate.net

| Compound | Experimental Activity (IC₅₀, µM) | Predicted Activity (pIC₅₀) | Docking Score (kcal/mol) |

|---|---|---|---|

| Analog X | 0.5 | 6.3 | -8.5 |

| Analog Y | 1.2 | 5.9 | -7.9 |

| Analog Z | 5.8 | 5.2 | -6.8 |

| Analog W | 0.1 | 7.0 | -9.2 |

Advanced Research Applications and Future Directions for 2 Cyano 3 1h Indol 3 Yl Propanamide

Strategic Development as a Research Tool and Chemical Probe

The development of 2-cyano-3-(1H-indol-3-yl)propanamide and its analogs as research tools is a strategic endeavor to elucidate complex biological pathways. A chemical probe is a small molecule used to study and manipulate a biological system, and the indole-propanamide scaffold is well-suited for this purpose due to its synthetic tractability and diverse biological interactions. nih.gov For instance, a closely related derivative, (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide (ICMD-01), was designed as a molecular hybrid of indomethacin (B1671933) and paracetamol to investigate inflammatory pathways. mdpi.com This compound demonstrated an ability to inhibit the production of inflammatory mediators like nitrite (B80452), IL-1β, and TNFα in macrophage cell lines, establishing it as a tool for probing the mechanisms of inflammation. mdpi.com

The strategic design of such probes involves optimizing for potency, selectivity, and appropriate physicochemical properties to ensure effective interaction with the intended biological target in a complex cellular environment. nih.gov By systematically modifying the core structure of this compound, researchers can generate probes to investigate specific enzymes, receptors, or signaling pathways, thereby advancing the understanding of various disease states.

**7.2. Integration into Modern Drug Discovery Paradigms

The indole-propanamide scaffold is being actively integrated into contemporary drug discovery pipelines, which emphasize efficiency, target specificity, and optimized pharmacological profiles.

Modern drug discovery heavily relies on the creation of focused compound libraries designed to interact with specific biological targets. chemdiv.com The indole (B1671886) ring is a versatile scaffold that can be readily modified, making it ideal for generating a multitude of derivatives for screening against various targets. mdpi.com Research has shown that indole derivatives can be designed to selectively target a wide range of proteins, including protein kinases, G-protein coupled receptors, and enzymes involved in protein-protein interactions. nih.govmdpi.com

For example, an indole-3-propanamide derivative known as AD412 was identified as a potential immunosuppressive agent through its selective inhibition of Janus kinase 3 (JAK3), a key enzyme in T-cell signaling. nih.gov This discovery highlights the potential for building target-specific libraries around the indole-propanamide core to identify novel modulators for therapeutic intervention in transplantation and autoimmune diseases. nih.gov By creating libraries of compounds structurally related to this compound, researchers can systematically probe structure-activity relationships (SAR) and identify potent and selective inhibitors for a host of disease-relevant targets. nih.gov

Strategies to improve the drug-like properties of indole-propanamides include:

Modification of the Indole Core: Introducing substituents like fluorine atoms can alter electronic properties and block potential sites of oxidative metabolism. For example, converting a 6-chloroindole (B17816) to a 4,6-difluoroindole (B180311) core has been shown to improve metabolic stability in a series of AMPK activators. nih.gov

Alteration of Peripheral Groups: Changing substituents on appended aromatic rings can significantly impact clearance rates. In one study, replacing a phenyl group with a substituted pyridyl group helped minimize active transport by renal organic anion transporters, thereby reducing clearance. nih.gov

Isosteric Replacements: Replacing metabolically labile groups with more stable isosteres is a common strategy to increase a compound's half-life and bioavailability. researchgate.net

These optimization efforts are guided by in vitro metabolic stability assays using liver microsomes and hepatocytes, which help predict in vivo clearance and guide the design of next-generation compounds with improved therapeutic profiles. researchgate.netnih.gov

Unexplored Biological Systems and Emerging Therapeutic Areas

While indole derivatives are well-established as anticancer and anti-inflammatory agents, the versatility of the indole-propanamide scaffold allows for its exploration in new and underexplored therapeutic areas. nih.govmdpi.com The ability of indole-based compounds to interact with a wide array of biological targets opens frontiers in treating complex diseases. nih.gov

Emerging applications for indole derivatives include:

Infectious Diseases: There is a pressing need for new drugs to combat parasitic diseases like malaria, trypanosomiasis, and leishmaniasis, particularly due to rising drug resistance. mdpi.comnih.gov The indole nucleus has emerged as a privileged scaffold for developing novel antiparasitic agents, with various derivatives showing potent activity against these pathogens. mdpi.comnih.gov

Neurodegenerative Diseases: The role of targets like protein kinases and the p53 pathway in neurodegeneration presents an opportunity for indole-based inhibitors. nih.gov The structural features of these compounds make them suitable candidates for developing therapies for conditions such as Alzheimer's and Parkinson's diseases. nih.gov

Metabolic and Cardiovascular Disorders: Indole derivatives are being investigated for their potential in treating chronic conditions like diabetes and hypertension by targeting relevant biological pathways. nih.gov

The exploration of this compound and related structures in these areas could lead to the discovery of first-in-class medicines for diseases with high unmet medical needs.

Innovations in Synthetic Accessibility and Green Chemistry for Indole-Propanamides

The synthesis of indole-propanamides is evolving with the adoption of innovative and sustainable chemical methods. Traditional syntheses, such as the Knoevenagel condensation used to produce a related phenylacrylamide derivative, are effective but can be improved upon. mdpi.comnih.gov Modern synthetic chemistry emphasizes efficiency, atom economy, and environmental responsibility. rug.nl

Innovations in the synthesis of indole derivatives include:

Multicomponent Reactions (MCRs): MCRs allow for the construction of complex molecules like indole-3-propanamides from three or more starting materials in a single step, which is highly efficient and reduces waste. nih.gov

Green Catalysis and Solvents: There is a significant shift towards using environmentally benign catalysts and solvents. eurekaselect.comresearchgate.net Novel methods for Fischer indole synthesis, for example, utilize water as a solvent in conjunction with recyclable SO3H-functionalized ionic liquids as catalysts. rsc.org

Energy-Efficient Methods: Techniques such as microwave irradiation and ultrasonication are being used to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. eurekaselect.comresearchgate.net These methods align with the principles of green chemistry by reducing energy consumption. rug.nl

These advanced synthetic strategies not only make compounds like this compound more accessible for research but also do so in a more sustainable and cost-effective manner.

Table 1: Green Chemistry Approaches in Indole Synthesis

| Synthetic Method | Key Advantages | Reference(s) |

|---|---|---|

| Multicomponent Reactions | High atom economy, operational simplicity, rapid generation of molecular diversity. | nih.gov, rug.nl |

| Microwave/Ultrasound | Reduced reaction times, increased yields, enhanced selectivity, often solvent-free. | eurekaselect.com, researchgate.net |

| Aqueous Media Synthesis | Environmentally benign, low cost, improved safety. | rsc.org |

| Ionic Liquid Catalysis | Recyclable catalysts, mild reaction conditions, high efficiency. | eurekaselect.com, rsc.org |

Persistent Challenges and Opportunities in Indole-Propanamide Research

Despite the immense potential of the indole-propanamide scaffold, several challenges remain. A key difficulty in drug development is achieving high target selectivity to minimize off-target effects and associated toxicities. nih.gov Furthermore, optimizing pharmacokinetic properties, such as aqueous solubility and oral bioavailability, while maintaining high potency is a persistent balancing act for medicinal chemists. nih.gov The emergence of drug resistance, especially in cancer and infectious diseases, also necessitates the continuous development of novel compounds that act via new mechanisms. nih.govmdpi.com

However, these challenges are matched by significant opportunities. The chemical tractability of the indole nucleus provides a robust platform for generating vast chemical diversity to tackle these issues. mdpi.com The application of computational methods, such as in silico screening and molecular docking, can accelerate the identification of novel biological targets and help rationalize SAR to guide the design of more effective compounds. nih.gov The ongoing development of innovative and green synthetic methodologies will ensure a sustainable supply of novel indole-propanamides for evaluation. rug.nl The exploration of this scaffold in emerging therapeutic areas continues to hold the promise of delivering breakthrough therapies for some of the world's most challenging diseases. mdpi.comnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-cyano-3-(1H-indol-3-yl)propanamide, and what reaction conditions optimize yield?

- Methodology : The compound can be synthesized via a Knoevenagel condensation reaction between indole-3-carboxaldehyde and cyanoacetamide derivatives. Key steps include:

- Step 1 : Activation of the aldehyde group using catalysts like piperidine or ammonium acetate.

- Step 2 : Solvent selection (e.g., ethanol or DMF) to stabilize intermediates and enhance reaction efficiency.

- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization .

- Optimization : Temperature control (80–100°C) and anhydrous conditions minimize side reactions like hydrolysis of the cyano group .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- 1H/13C NMR : Confirm the presence of the indole NH proton (δ 10.2–11.0 ppm) and cyano group (C≡N stretching at ~2200 cm⁻¹ in IR).

- HPLC-MS : Validate purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 254.1).

- X-ray crystallography : Resolve stereochemistry and confirm crystal packing interactions, particularly for enantiomeric forms .

Q. What are the primary biological targets of this compound?

- Targets : The compound exhibits agonist activity at formyl-peptide receptors (FPR1/FPR2) , modulating immune responses and inflammation.

- Mechanism : The indole moiety mimics endogenous FPR ligands (e.g., formyl peptides), while the cyano group enhances binding specificity .

- Validation : Competitive binding assays (e.g., calcium flux measurements in FPR-transfected HEK293 cells) quantify receptor affinity .

Advanced Research Questions

Q. How can structural analogs be designed to improve FPR2 selectivity and reduce off-target effects?

- SAR Insights :

- Modification 1 : Substituents at the indole C5 position (e.g., methoxy or chloro groups) increase FPR2 selectivity by 3–5-fold.

- Modification 2 : Replacement of the cyano group with a sulfonamide enhances metabolic stability without compromising receptor binding .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. pro-inflammatory effects)?

- Approach :

- Step 1 : Validate assay conditions (e.g., cell type: THP-1 vs. neutrophils may yield divergent results due to FPR isoform expression).

- Step 2 : Dose-response profiling (0.1–100 µM) to identify biphasic effects, common in immune modulators.

- Step 3 : Cross-reference with in vivo models (e.g., murine peritonitis assays) to confirm physiological relevance .

Q. What role does stereochemistry play in receptor binding and activity?

- Key Findings :

- (S)-Enantiomers : Show 10-fold higher FPR2 agonism than (R)-forms due to optimal hydrogen bonding with Tyr257 and Asp284 residues.

- Resolution : Chiral HPLC (Chiralpak AD-H column) or enzymatic resolution using lipases separates enantiomers .

Q. How can researchers optimize pharmacokinetic properties for in vivo studies?

- Strategies :

- Lipophilicity : Introduce polar groups (e.g., hydroxyl or carboxyl) to reduce logP (target: 2–3) and improve aqueous solubility.

- Metabolic Stability : Deuteration at metabolically labile sites (e.g., indole C7) prolongs half-life in microsomal assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.